Fmoc-6-氯-DL-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

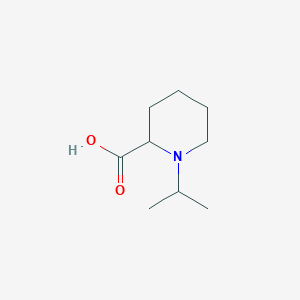

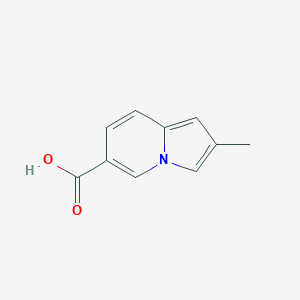

Fmoc-6-chloro-DL-tryptophan is not directly mentioned in the provided papers. However, the papers discuss related compounds, such as Fmoc-protected amino acids, which are used in peptide synthesis. Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis, and it is typically removed under basic conditions. The chloro-tryptophan derivative would be an analog of tryptophan with a chlorine substituent, which could potentially alter its chemical and physical properties, as well as its reactivity in peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, such as the blue fluorescent amino acid l-4-cyanotryptophan (W4CN), has been reported using an enantioselective phase transfer-catalyzed alkylation . Although the synthesis of Fmoc-6-chloro-DL-tryptophan is not described, the methods used for W4CN could potentially be adapted for the synthesis of chlorinated tryptophan derivatives by introducing a chlorine atom at the appropriate position on the indole ring of tryptophan.

Molecular Structure Analysis

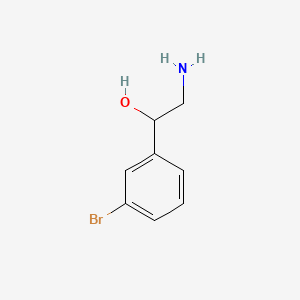

The molecular structure of Fmoc-6-chloro-DL-tryptophan would include the tryptophan core with a chlorine atom at the 6-position of the indole ring. The Fmoc group would be attached to the nitrogen of the amino group, protecting it during peptide synthesis. The presence of the chlorine atom could influence the electronic properties of the indole ring and affect the molecule's overall reactivity .

Chemical Reactions Analysis

While the specific chemical reactions of Fmoc-6-chloro-DL-tryptophan are not detailed in the provided papers, the Fmoc group is known to be stable under acidic conditions and is removed under basic conditions during peptide synthesis. The chlorine substituent could make the indole ring more electrophilic, potentially affecting its susceptibility to nucleophilic attacks during chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-6-chloro-DL-tryptophan would likely be influenced by the presence of the chlorine atom and the Fmoc protective group. Chlorine could increase the molecule's hydrophobicity and potentially alter its absorption and fluorescence properties. The Fmoc group would make the molecule larger and more hydrophobic compared to the free amino acid. These properties are important when considering the solubility and stability of the compound during peptide synthesis and its behavior in biological systems .

科学研究应用

色氨酸衍生物放射性示踪剂在疾病影像学中的应用

Fmoc-6-氯-DL-色氨酸是色氨酸的衍生物,色氨酸是一种参与各种生理过程的必需氨基酸。研究表明,使用色氨酸衍生物正电子发射断层扫描 (PET) 放射性示踪剂对色氨酸摄取和代谢进行成像,可以在理解和诊断多种疾病过程中(尤其是癌症)发挥至关重要的作用。Fmoc-6-氯-DL-色氨酸作为色氨酸衍生物,可能在开发基于 F-18 标记的色氨酸放射性示踪剂方面具有潜在应用。这些放射性示踪剂已在临床前进行了评估,显示出用于肿瘤成像和评估犬尿氨酸途径的关键酶(参与肿瘤免疫耐药)的希望。F-18 标记的色氨酸示踪剂具有共同的转运机制和生物分布特征,使其成为人类疾病 PET 成像的候选者 (John 等人,2019)。

在色氨酸代谢和疾病关联中的作用

通过犬尿氨酸途径 (KP) 进行的色氨酸代谢与各种疾病有关。KP 涉及几种具有神经活性的酶和代谢物,可能导致神经变性或神经保护。该途径中酶的遗传改变与神经退行性疾病、精神疾病和免疫反应有关。Fmoc-6-氯-DL-色氨酸作为色氨酸衍生物,可能与关注这些遗传改变及其疾病关联的研究相关 (Boros 等人,2018)。

色氨酸在心脏代谢风险和疾病中的作用

通过犬尿氨酸途径进行的色氨酸代谢与心脏代谢风险有关,其代谢物在糖尿病、代谢综合征和心血管疾病中起作用。鉴于色氨酸衍生物在该途径中的重要性,Fmoc-6-氯-DL-色氨酸可能在专注于 KP 代谢物与这些疾病之间相互作用的研究中具有应用。了解在这种情况下色氨酸衍生物的作用可以为诊断和评估患者的心脏代谢风险提供见解 (Kiluk 等人,2021)。

属性

IUPAC Name |

3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-6-chloro-DL-tryptophan | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)